molecular formula C12H10O2S B183544 4-Methylphenyl thiophene-2-carboxylate CAS No. 5402-75-5

4-Methylphenyl thiophene-2-carboxylate

Cat. No. B183544
CAS RN: 5402-75-5
M. Wt: 218.27 g/mol
InChI Key: YNCUDRJCROJELR-UHFFFAOYSA-N
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Description

4-Methylphenyl thiophene-2-carboxylate, also known as MPTC, is a chemical compound that belongs to the thiophene family. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 4-Methylphenyl thiophene-2-carboxylate is not well understood. However, it is believed to act as an electron donor and acceptor, which makes it useful in the synthesis of organic semiconductors.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Methylphenyl thiophene-2-carboxylate. However, studies have shown that it has low toxicity and does not cause any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methylphenyl thiophene-2-carboxylate is its versatility. It can be used in a variety of scientific research applications, including the synthesis of organic semiconductors and pharmaceuticals. However, one of the limitations of 4-Methylphenyl thiophene-2-carboxylate is its high cost, which can limit its use in some research settings.

Future Directions

There are several potential future directions for 4-Methylphenyl thiophene-2-carboxylate research. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, 4-Methylphenyl thiophene-2-carboxylate could be used in the development of new electronic devices with improved performance. Further research is also needed to fully understand the mechanism of action of 4-Methylphenyl thiophene-2-carboxylate and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Methylphenyl thiophene-2-carboxylate is a versatile chemical compound that has several potential scientific research applications. Its unique properties make it useful in the synthesis of organic semiconductors, pharmaceuticals, and agrochemicals. While there is limited information available on its biochemical and physiological effects, studies have shown that it has low toxicity and does not cause any significant adverse effects. However, its high cost can limit its use in some research settings. Further research is needed to fully understand the mechanism of action of 4-Methylphenyl thiophene-2-carboxylate and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-Methylphenyl thiophene-2-carboxylate involves the reaction between 4-methylphenyl magnesium bromide and thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a catalyst such as copper(I) chloride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

4-Methylphenyl thiophene-2-carboxylate has several potential scientific research applications. It is commonly used in the synthesis of organic semiconductors, which have various applications in electronic devices such as solar cells, transistors, and light-emitting diodes. 4-Methylphenyl thiophene-2-carboxylate is also used as a building block in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

5402-75-5

Product Name

4-Methylphenyl thiophene-2-carboxylate

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

(4-methylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C12H10O2S/c1-9-4-6-10(7-5-9)14-12(13)11-3-2-8-15-11/h2-8H,1H3

InChI Key

YNCUDRJCROJELR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CS2

Other CAS RN

5402-75-5

Origin of Product

United States

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